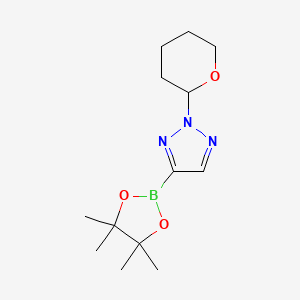![molecular formula C9H7ClN2O2S B6271757 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1369047-18-6](/img/no-structure.png)
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is likely to be a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl group with acetic acid or a derivative of acetic acid .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a thiophene ring with a chlorine atom. This group is then attached to an acetic acid molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other acetic acid derivatives and could involve reactions at the acetic acid part of the molecule or at the pyrazole or thiophene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. For example, the presence of the chlorine atom and the thiophene and pyrazole rings would likely make the compound relatively non-polar .Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form 5-chlorothiophene-2-carbohydrazide, which is then reacted with ethyl bromoacetate to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate. The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid.", "Starting Materials": [ "5-chlorothiophene-2-carboxylic acid", "hydrazine hydrate", "ethyl bromoacetate" ], "Reaction": [ "5-chlorothiophene-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form 5-chlorothiophene-2-carbohydrazide.", "5-chlorothiophene-2-carbohydrazide is then reacted with ethyl bromoacetate in ethanol to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate.", "The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate in sodium hydroxide solution to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid." ] } | |
CAS RN |
1369047-18-6 |
Product Name |
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid |
Molecular Formula |
C9H7ClN2O2S |
Molecular Weight |
242.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



